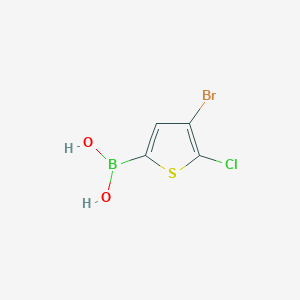

(4-Bromo-5-chlorothiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-5-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BBrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBZQPAPDRGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BBrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675122 | |

| Record name | (4-Bromo-5-chlorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-72-9 | |

| Record name | (4-Bromo-5-chlorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preparation of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

An In-Depth Technical Guide to the

Abstract

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a pivotal building block in modern synthetic chemistry, offering a trifunctional scaffold for the strategic construction of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where thiophene derivatives are integral to the development of novel therapeutic agents and organic electronics.[1][2][3] The distinct reactivity of the boronic acid, bromo, and chloro substituents allows for programmed, sequential cross-coupling reactions, making it a highly valuable intermediate. This guide provides a comprehensive overview of the principal synthetic methodology for its preparation, focusing on the lithiation-borylation pathway. We delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical aspects of purification, characterization, stability, and handling, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Dihalogenated Thiophene Boronic Acids

Thiophene-based boronic acids are indispensable reagents in organic synthesis, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This Nobel Prize-winning methodology provides an efficient and robust means of forming new carbon-carbon bonds.[5] The compound this compound, CAS 1150114-72-9, is of particular interest due to its unique substitution pattern.[6] The presence of three distinct reactive sites—the C2-boronic acid, the C4-bromo group, and the C5-chloro group—enables chemists to perform sequential and site-selective functionalization, thereby accessing a wide array of complex molecular architectures that would be challenging to synthesize otherwise. This strategic advantage is paramount in drug discovery, where the thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.[3][7]

Principal Synthetic Strategy: Lithiation-Borylation

The most direct and widely employed method for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate with a boron electrophile.[8][9] The lithiation-borylation sequence stands out for its efficiency and predictability in preparing this compound.

Mechanistic Rationale and Causality

The synthesis hinges on a two-step process: halogen-metal exchange followed by borylation. The overall workflow is depicted below.

Caption: General workflow for the synthesis via lithiation-borylation.

Step 1: Regioselective Lithiation. The choice of starting material is critical. The synthesis commences with a precursor like 2,4-dibromo-5-chlorothiophene. The C-Br bond at the 2-position of the thiophene ring is significantly more reactive towards halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) than the C-Br bond at the 4-position or the C-Cl bond at the 5-position. This regioselectivity is driven by the higher acidity of the α-proton (C2) in thiophenes, which stabilizes the resulting organolithium intermediate. The reaction must be conducted at cryogenic temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[10] This is imperative to prevent side reactions such as decomposition of the thermally unstable thienyllithium intermediate or reaction with the solvent.

Step 2: Borylation and Hydrolysis. The generated organolithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a tetracoordinate borate complex.[9][11] This step is also performed at -78 °C to ensure controlled reaction. Upon completion, the reaction is quenched with an aqueous acid (e.g., 3N HCl).[10] This serves a dual purpose: it neutralizes the remaining organolithium reagent and hydrolyzes the borate ester to the desired boronic acid.[12]

Caption: Simplified mechanism of the lithiation-borylation sequence.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a certified fume hood.

Materials and Reagents:

-

2,4-Dibromo-5-chlorothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 3 M aqueous solution

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4-dibromo-5-chlorothiophene (1.0 equiv).

-

Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.

-

Quench and Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 3 M HCl (4.0 equiv) to quench the reaction. Stir vigorously for 30 minutes as the mixture warms to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volumes of THF).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Crude boronic acids often contain oligomeric anhydride species known as boroxines, which can complicate purification and analysis.[13]

Purification: The crude solid is best purified by trituration or recrystallization. A common method involves dissolving the crude material in a minimal amount of hot diethyl ether and then adding hexanes until turbidity is observed. Cooling this mixture slowly often yields the boronic acid as a crystalline solid. Column chromatography is generally avoided for unprotected boronic acids due to their potential for decomposition on silica gel.

Characterization: A comprehensive spectroscopic analysis is essential to confirm the structure and purity of the final product.

| Analysis | Expected Observations |

| ¹H NMR | A single sharp singlet corresponding to the C3-proton of the thiophene ring, typically in the range of δ 7.0-7.5 ppm. A broad singlet for the B(OH)₂ protons may also be observed. |

| ¹³C NMR | Four distinct signals for the thiophene carbons. The carbon bearing the boron atom (C2) will appear as a broad signal due to quadrupolar relaxation. |

| ¹¹B NMR | A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal boronic acid. |

| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ should be observed, with a highly characteristic isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). |

Stability, Handling, and Storage

Boronic acids are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and oxidation.[14][15]

-

Handling: this compound should be handled in a well-ventilated area.[16] Avoid generating dust. Due to its sensitivity to moisture, it is best handled under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer (-20 °C), protected from light and moisture.[17] Storing under an inert atmosphere is highly recommended.[14]

-

Stabilization Strategies: For applications requiring robust, long-term storage or for easier purification, boronic acids can be converted to more stable derivatives.[13][15] Pinacol esters are common, offering enhanced stability for purification by chromatography.[18] For ultimate stability, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice, as they are air-stable solids that can release the free boronic acid in situ during a reaction.[15]

Applications in Sequential Cross-Coupling

The primary value of this compound lies in its capacity as a versatile scaffold for building molecular complexity. The three reactive sites can be addressed sequentially based on their differing reactivities in palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy:

-

C-B Bond (Suzuki-Miyaura Coupling): The boronic acid is the most reactive site under standard Suzuki conditions.[19][20]

-

C-Br Bond (Suzuki, Heck, etc.): The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition to Pd(0) catalysts.

-

C-Cl Bond (Suzuki, Buchwald-Hartwig, etc.): The C-Cl bond is the most inert and requires more forcing conditions or specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to react.

This predictable hierarchy allows for a programmed synthetic sequence, as illustrated below.

Caption: Strategy for sequential functionalization of the title compound.

This stepwise approach provides chemists with precise control over the final molecular structure, enabling the synthesis of highly functionalized thiophenes for evaluation as potential pharmaceuticals or advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 1150114-72-9 [ruichubio.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. reddit.com [reddit.com]

- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. echemi.com [echemi.com]

- 17. achmem.com [achmem.com]

- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Properties of (4-Bromo-5-chlorothiophen-2-yl)boronic acid

An In-Depth Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Properties, Applications, and Experimental Protocols

Executive Summary: this compound is a halogenated heterocyclic organoboron compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a thiophene core with distinct bromine and chlorine substituents, alongside a reactive boronic acid moiety, makes it a valuable and versatile building block. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Detailed experimental protocols and safety information are included to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this reagent.

Introduction: A Versatile Heterocyclic Building Block

This compound belongs to the esteemed class of boronic acids, which are foundational reagents in modern organic synthesis.[1][2] The presence of the boronic acid group [-B(OH)₂] allows this molecule to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction forms carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of drug discovery and development.[4][5]

The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound—a bromine atom at the 4-position and a chlorine atom at the 5-position—offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions can allow for sequential, site-selective cross-coupling reactions, providing a strategic advantage in the synthesis of complex, multi-substituted aromatic systems.[6]

This guide serves as a technical resource for scientists, detailing the essential properties and handling of this compound and providing expert insight into its most critical application: the Suzuki-Miyaura cross-coupling.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The key properties of this compound are summarized below.

Core Properties

This table consolidates the fundamental chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1150114-72-9 | [7][8][9] |

| Molecular Formula | C₄H₃BBrClO₂S | [7][10][11] |

| Molecular Weight | 241.30 g/mol | [7][10] |

| Exact Mass | 239.88200 u | [7] |

| IUPAC Name | This compound | [7][12] |

| Physical Form | Solid | [12] |

| InChI Key | KQCBZQPAPDRGEM-UHFFFAOYSA-N | [7][12] |

Safety and Handling

This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.[8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][13]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][15] For long-term stability and to maintain product quality, it is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[8][10][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13][14]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful transformation is a preferred method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][16]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1]

The catalytic cycle is a well-understood process, chosen here to illustrate the causality behind the experimental protocol:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[17]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [B(OH)₃R]⁻, transfers its organic group (Ar²) to the palladium center, displacing the halide.[1][5]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner. For challenging, electron-rich, or sterically hindered substrates, specialized ligands like SPhos are recommended over standard phosphines.[17]

Objective: To synthesize a 2-aryl-4-bromo-5-chlorothiophene derivative.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent, limiting reagent)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)

-

Degassed 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

-

Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

-

Vessel Preparation (The Self-Validating System): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.). The use of a Schlenk line and an inert atmosphere is critical as it prevents the oxidation of the Pd(0) species, which is the active catalyst generated in situ. Failure to maintain an oxygen-free environment is a common cause of catalyst decomposition and low yields.[17]

-

Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas. This step ensures the removal of atmospheric oxygen, which can poison the catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe. The water component is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[5][17]

-

Reaction: Place the sealed flask in a pre-heated oil bath at 80–100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete upon the full consumption of the limiting reagent (the aryl bromide). A typical reaction time is between 4 and 16 hours.[17]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired biaryl compound.[17]

Causality and Troubleshooting:

-

Low Yield: If the starting material is consumed but the yield is low, consider side reactions like protodeboronation (cleavage of the C-B bond). This is more common with electron-rich boronic acids.[17] Ensure the base is anhydrous and the inert atmosphere is maintained.

-

Catalyst Choice: For less reactive coupling partners (e.g., aryl chlorides), more active catalyst systems or higher temperatures may be necessary. The Pd(OAc)₂/SPhos system is robust for many challenging couplings.[17]

Role in Drug Discovery and Development

Boronic acids are not just synthetic intermediates; they are increasingly recognized as important pharmacophores. The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent and selective inhibition.[18][19] Several boronic acid-containing drugs, such as Bortezomib (Velcade®) and Vaborbactam, have been approved by the FDA.[2][19]

This compound serves as a key starting material for introducing the 4-bromo-5-chlorothienyl moiety into potential drug candidates. This fragment can be used to explore structure-activity relationships (SAR), where the bromine and chlorine atoms provide vectors for further diversification or act as key interacting groups within a biological target. The ability to rapidly synthesize libraries of compounds using this building block accelerates the drug discovery process.[4][20]

Conclusion

This compound is a high-value reagent for chemical researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its predictable and powerful reactivity in Suzuki-Miyaura cross-coupling, make it an indispensable tool for constructing complex molecular architectures. The potential for regioselective functionalization further enhances its synthetic utility. By understanding the principles behind its application and adhering to rigorous experimental and safety protocols, scientists can effectively leverage this compound to advance research in medicinal chemistry, materials science, and beyond.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. achmem.com [achmem.com]

- 9. This compound 1150114-72-9 [ruichubio.com]

- 10. 1150114-72-9|this compound|BLD Pharm [bldpharm.com]

- 11. 4-Bromo-5-chlorothiophene-2-boronic acid, CasNo.1150114-72-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 12. This compound | 1150114-72-9 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-Depth Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiophene Boronic Acids

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with tunable physicochemical properties is paramount. Among the privileged structures utilized in drug design, the thiophene ring holds a significant position due to its versatile reactivity and ability to mimic phenyl groups, often leading to improved pharmacological profiles. When functionalized with a boronic acid moiety, thiophenes are transformed into powerful building blocks for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable reagent: (4-Bromo-5-chlorothiophen-2-yl)boronic acid. Its unique substitution pattern offers medicinal chemists a strategic tool for introducing a highly functionalized thiophene core into target molecules, thereby enabling the exploration of new chemical space in the pursuit of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic organoboron compound with the chemical formula C₄H₃BBrClO₂S.[1] The strategic placement of bromine and chlorine atoms on the thiophene ring, in addition to the boronic acid group, provides multiple points for synthetic diversification and influences the electronic properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₄H₃BBrClO₂S | [1] |

| Molecular Weight | 241.30 g/mol | [1] |

| CAS Number | 1150114-72-9 | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | General knowledge |

The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This differential reactivity is a key feature that enhances the synthetic utility of this building block.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically proceeds via a lithium-halogen exchange reaction from a suitable starting material, followed by borylation with a trialkyl borate. A common precursor is 2-bromo-3-chlorothiophene.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol outlines a general and effective method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Bromo-3-chlorothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 2-bromo-3-chlorothiophene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is crucial for the subsequent borylation step. The low temperature is essential to prevent side reactions.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. The trialkyl borate acts as the boron source, reacting with the lithiated thiophene.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester to the desired boronic acid.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the single aromatic proton on the thiophene ring. The chemical shift will be influenced by the adjacent electron-withdrawing halogen and boronic acid groups. The protons of the hydroxyl groups of the boronic acid will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts will be characteristic of a substituted thiophene, with the carbons bearing the halogens and the boronic acid group appearing at different fields due to their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the boronic acid, often hydrogen-bonded.

-

Aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹.

-

C=C stretching vibrations of the thiophene ring in the 1600-1400 cm⁻¹ region.

-

A strong B-O stretching vibration is expected around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in drug discovery, primarily utilized in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] this compound serves as an excellent coupling partner with a wide range of aryl and heteroaryl halides or triflates. This reaction enables the introduction of the substituted thiophene moiety into a larger molecular scaffold, a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.[3]

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a powerful strategy. The thiophene ring is a well-established bioisostere of the benzene ring.[4] The introduction of this compound allows for the incorporation of a thiophene moiety that can modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets. Boronic acids themselves can also be considered bioisosteres of carboxylic acids.[2]

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The substituted thiophene moiety can serve as such a core or as a key substituent that influences the inhibitor's potency and selectivity. The ability to selectively functionalize the bromine and chlorine atoms of the thiophene ring provides a route to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization, making it an ideal tool for the synthesis of complex molecules and the exploration of structure-activity relationships. The continued application of this and similar reagents in Suzuki-Miyaura cross-coupling reactions will undoubtedly contribute to the development of novel therapeutics, particularly in the area of kinase inhibitors and other targeted therapies. As synthetic methodologies continue to advance, the strategic use of such precisely functionalized building blocks will remain a cornerstone of modern drug design.

References

- 1. echemi.com [echemi.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Spectroscopic Characterization of (4-Bromo-5-chlorothiophen-2-yl)boronic acid: A Technical Guide

An In-depth Technical Guide

Compound of Interest: (4-Bromo-5-chlorothiophen-2-yl)boronic acid CAS Number: 1150114-72-9[1][2] Molecular Formula: C₄H₃BBrClO₂S[1][2] Molecular Weight: 241.30 g/mol [1]

Introduction and Significance

This compound is a halogenated heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Boronic acids are exceptionally versatile building blocks, most notably utilized in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for forging carbon-carbon bonds.[3] The unique substitution pattern of this thiophene derivative—featuring bromine, chlorine, and a boronic acid moiety—provides multiple reactive handles for sequential, site-selective functionalization, enabling the construction of complex molecular architectures.

This technical guide serves as a comprehensive resource for professionals in research and development. It provides a detailed overview of the expected spectroscopic data for this compound, based on first principles, structural analogy, and established literature. Furthermore, it outlines robust, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring both reproducibility and accuracy in material characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity readily dissolves the boronic acid. Crucially, it is a hydrogen bond acceptor, which helps in observing the acidic B(OH)₂ protons that might otherwise undergo rapid exchange and become invisible in solvents like CDCl₃.[4]

-

-

Data Acquisition (¹H NMR):

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Program: Standard proton-decoupled ¹³C acquisition.

-

Number of Scans: 1024 or more scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.[4]

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal standard (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.45 | Broad Singlet | 2H | B(OH)₂ |

| ~7.40 | Singlet | 1H | Thiophene CH -3 |

Interpretation: The ¹H NMR spectrum is expected to be remarkably simple and diagnostic. The single aromatic proton at the C-3 position of the thiophene ring appears as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent boronic acid and the halogens on the ring. The two protons of the boronic acid functional group typically appear as a broad singlet due to rapid chemical exchange with trace water and quadrupolar broadening from the adjacent boron atom.

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~135-140 | C-3 | Aromatic C-H. |

| ~130-135 | C-5 | Carbon attached to chlorine. |

| ~125-130 (broad) | C-2 | Carbon attached to the boronic acid; often broadened. |

| ~115-120 | C-4 | Carbon attached to bromine; upfield shift due to heavy atom effect. |

Interpretation: The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. Four distinct signals are expected for the four carbons of the thiophene ring. The carbon atom bonded to the boron (C-2) is anticipated to be broad and may have a lower intensity. The C-4 carbon, bonded to bromine, is expected to be the most upfield-shifted aromatic carbon due to the "heavy atom effect."

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis of this compound by IR will clearly show characteristic vibrations for the boronic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, representative amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure optimal contact between the sample and the crystal.[4]

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

-

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500–3200 | Strong, Broad | O-H stretch (from hydrogen-bonded boronic acid dimer)[4] |

| ~3100 | Medium-Weak | Aromatic C-H stretch |

| ~1550, ~1450 | Medium | C=C aromatic ring stretching |

| ~1350 | Strong | B-O asymmetric stretching[5] |

| ~1050 | Medium | C-O stretching[5] |

| < 800 | Medium | C-Cl and C-Br stretching (fingerprint region) |

Interpretation: The most prominent feature in the IR spectrum will be a very broad and intense absorption in the 3500–3200 cm⁻¹ region, which is the hallmark of the O-H stretching vibrations within the hydrogen-bonded dimeric structure of the boronic acid. A strong, sharp peak around 1350 cm⁻¹ corresponding to the B-O stretch is another definitive indicator of the boronic acid group.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. The presence of two distinct halogen atoms (bromine and chlorine) gives this molecule a highly characteristic and easily identifiable isotopic pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Negative ion mode is often preferred for acids, as it facilitates the detection of the deprotonated molecule [M-H]⁻.

-

Infusion: The sample solution can be directly infused into the mass spectrometer.[4]

-

Mass Range: Scan a range of m/z 50–500.

-

Expected Mass Spectrometry Data

| Parameter | Value | Rationale |

| Molecular Formula | C₄H₃BBrClO₂S | --- |

| Exact Mass | 239.8819 | Calculated for the most abundant isotopes: ¹²C₄¹H₃¹⁰B⁷⁹Br³⁵Cl¹⁶O₂³²S.[2] |

| Key Ion (Negative Mode) | [M-H]⁻ | Deprotonated molecular ion. |

| Isotopic Pattern | M, M+2, M+4 | A complex and definitive cluster due to the natural isotopic abundances of Br (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and Cl (³⁵Cl:³⁷Cl ≈ 75.8:24.2). |

Interpretation: High-resolution mass spectrometry will provide an exact mass measurement that can confirm the elemental formula to within a few parts per million. The most compelling evidence, however, comes from the isotopic pattern. The molecular ion region will display a characteristic cluster of peaks separated by 2 Da. The relative intensities of the M, M+2, and M+4 peaks are a unique signature for a molecule containing one bromine and one chlorine atom, providing unambiguous confirmation of its identity.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive characterization of this compound, from initial sample handling to final structural confirmation.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. The ¹H NMR confirms the presence and environment of the single aromatic proton, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies the key boronic acid functional group, and high-resolution mass spectrometry validates the elemental composition through its exact mass and distinctive Br/Cl isotopic signature. The protocols and expected data presented in this guide provide a robust framework for the unambiguous characterization of this valuable synthetic building block.

References

Navigating the Labyrinth of Stability: A Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-5-chlorothiophen-2-yl)boronic acid stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the halogenated thiophene core, make it a sought-after reagent for the synthesis of novel therapeutic agents and functional materials. However, the very attributes that make this compound valuable also contribute to its inherent instability. This in-depth technical guide, designed for the discerning researcher, provides a comprehensive overview of the stability and optimal storage conditions for this compound, moving beyond generic recommendations to offer a scientifically grounded understanding of its behavior.

The Dichotomy of Reactivity and Instability: Understanding the Core Chemistry

The stability of this compound is intrinsically linked to the chemical nature of the boronic acid functional group and the electronic properties of the di-halogenated thiophene ring. Boronic acids, in general, are susceptible to several degradation pathways, with protodeboronation and oxidation being the most prevalent.

The thiophene ring, while aromatic, possesses a different electronic distribution compared to benzene, and the presence of two halogen atoms—bromine and chlorine—further modulates its reactivity. These electron-withdrawing halogens can influence the susceptibility of the carbon-boron bond to cleavage.

Key Degradation Pathways

Two primary degradation pathways threaten the integrity of this compound:

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions and is a significant concern for heteroarylboronic acids.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts and a reduction in the purity and reactivity of the material. This process can be accelerated by exposure to air and light.

The interplay of these degradation routes necessitates stringent control over the storage and handling environment to ensure the long-term viability and reproducibility of experimental results.

A Fortress for a Fragile Molecule: Optimal Storage and Handling Protocols

To counteract the inherent instability of this compound, a multi-faceted approach to storage and handling is paramount. The following recommendations are based on a synthesis of supplier data and established principles for the preservation of sensitive boronic acids.

Recommended Storage Conditions: A Tabular Overview

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower (in a freezer) | Reduces the rate of all chemical degradation pathways, including protodeboronation and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |

| Light | Protection from light (amber vial or stored in the dark) | Prevents photochemically induced degradation. |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the boronic acid and the C-B bond. |

Experimental Protocol: Handling and Dispensing of this compound

Proper technique during handling and dispensing is as critical as the long-term storage conditions. The following step-by-step protocol is designed to minimize exposure to deleterious atmospheric components.

Materials:

-

This compound in a tightly sealed container

-

Inert gas source (Argon or Nitrogen) with a manifold or Schlenk line

-

Dry, clean spatulas and weighing paper

-

Glove box or a well-ventilated fume hood with an inert gas blanket

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If available, conduct all manipulations within a glove box. If a glove box is not available, create an inert atmosphere in a fume hood by directing a gentle stream of argon or nitrogen over the work area.

-

Dispensing: Briefly remove the container cap and quickly dispense the desired amount of the solid onto a pre-tared weighing paper or into a receiving flask. Minimize the time the container is open.

-

Resealing: Immediately and tightly reseal the original container. Purge the headspace with an inert gas before sealing if possible.

-

Use: The weighed compound should be used promptly in the reaction. If preparing a stock solution, use anhydrous solvents and store the solution under an inert atmosphere at low temperature.

Visualizing the Enemy: A Diagram of Potential Degradation Pathways

To better understand the chemical transformations that lead to the degradation of this compound, the following diagram illustrates the key degradation pathways.

Caption: Potential degradation pathways of this compound.

Mitigating Instability: The Role of Protective Groups

For applications where the inherent instability of this compound poses a significant challenge, the use of protecting groups can be a viable strategy. Boronic acid protecting groups, such as N-methyliminodiacetic acid (MIDA), can form stable, crystalline esters that are more resistant to degradation.[1][2] These MIDA boronates can be readily deprotected under specific conditions, releasing the active boronic acid in situ for subsequent reactions. This approach offers a practical solution for improving the shelf-life and handling of this valuable reagent.

Conclusion: A Proactive Approach to Preservation

The utility of this compound in pioneering research is undeniable. However, its successful application hinges on a thorough understanding and proactive management of its stability. By implementing the stringent storage and handling protocols outlined in this guide, researchers can safeguard the integrity of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. A commitment to these best practices is not merely a matter of good laboratory technique; it is a fundamental prerequisite for unlocking the full potential of this powerful chemical tool.

References

A Comprehensive Technical Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid for Advanced Research and Development

Introduction: The Strategic Importance of (4-Bromo-5-chlorothiophen-2-yl)boronic acid in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. This compound has emerged as a pivotal reagent, offering a unique combination of functionalities that enable chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with a high degree of control. Its polysubstituted thiophene core is a common motif in a variety of biologically active compounds and advanced materials. This guide provides an in-depth technical overview of the commercial availability, quality control, and application of this versatile reagent, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1150114-72-9 | [1][2] |

| Molecular Formula | C4H3BBrClO2S | [1][2] |

| Molecular Weight | 241.3 g/mol | [2] |

| Appearance | Typically an off-white to beige solid | [1] |

| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere; freezer storage at -20°C is recommended. | [2] |

Commercial Suppliers and Product Specifications

The accessibility of high-purity this compound is crucial for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this reagent. The following table provides a comparative overview of some of the key suppliers and their typical product specifications.

| Supplier | Typical Purity | Available Quantities |

| JHECHEM CO LTD | ≥95% | Bulk quantities available upon request |

| Laibo Chem | Not specified | 100mg, 1g, and larger quantities available |

| Achmem | ≥95% | Gram to kilogram scale |

| Sigma-Aldrich (Ambeed) | 96% | Gram scale |

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity and identity of this compound are critical for the success of subsequent synthetic transformations. As a Senior Application Scientist, I cannot overstate the importance of rigorous quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiophene ring proton. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the bromine, chlorine, and boronic acid groups. Based on data for similar substituted thiophenes, this singlet is anticipated in the aromatic region, likely between 7.0 and 8.0 ppm. The two hydroxyl protons of the boronic acid group will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Four distinct signals are expected for the thiophene ring carbons. The chemical shifts of these carbons will be significantly influenced by the attached substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound. A reversed-phase HPLC method, coupled with a UV detector, can effectively separate the target compound from potential impurities.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile building block, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of C-C bonds, allowing for the coupling of the thiophene core to a wide range of aryl, heteroaryl, and vinyl partners.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Thiophene

Materials and Reagents

-

This compound (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

Step-by-Step Procedure

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

Protodeboronation: A Common Side Reaction

Thiopheneboronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This leads to the formation of the corresponding deborylated thiophene and reduces the yield of the desired cross-coupled product.

Strategies to Mitigate Protodeboronation:

-

Choice of Base: Use of a milder base, such as potassium fluoride (KF) or cesium fluoride (CsF), can sometimes suppress protodeboronation.

-

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize protodeboronation, as water is often involved in this side reaction.[4]

-

Use of Boronic Esters: Conversion of the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.

Conclusion: A Versatile Tool for Innovation

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability, coupled with a deep understanding of its properties and reactivity, empowers researchers to push the boundaries of drug discovery and materials science. By implementing rigorous quality control measures and optimizing reaction conditions to mitigate potential side reactions, scientists can effectively harness the synthetic potential of this powerful reagent.

References

- 1. echemi.com [echemi.com]

- 2. achmem.com [achmem.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Synthesis, Reactivity, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Thiophene Building Block

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a specialized heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its utility is primarily derived from the presence of three key functional groups on the thiophene scaffold: a boronic acid at the 2-position, and two distinct halogens, bromine and chlorine, at the 4- and 5-positions, respectively. This unique arrangement offers chemists a powerful tool for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.

The thiophene ring itself is a well-established "privileged" structure in drug discovery, present in a multitude of approved pharmaceuticals. Its incorporation can enhance a molecule's metabolic stability, modulate its electronic properties, and provide crucial interactions with biological targets.[1][2] The boronic acid moiety serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.[3][4] The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions further elevates the synthetic value of this reagent, allowing for a stepwise and controlled diversification of the thiophene core.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in cross-coupling chemistry, with a particular focus on its emerging role in the development of targeted therapeutics such as Bruton's tyrosine kinase (BTK) inhibitors.[5][6][7]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1150114-72-9 | [8][9][10][11][12][13][14][15][16] |

| Molecular Formula | C₄H₃BBrClO₂S | [8][9][10][16] |

| Molecular Weight | 241.3 g/mol | [9][16] |

| Exact Mass | 239.88200 u | [9][16] |

| Physical Form | Solid | [8] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [8] |

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8][9]

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Synthesis of this compound: A Representative Protocol via Lithiation-Borylation

Starting Material: 2-Bromo-5-chlorothiophene

Reaction Principle: The proton at the 2-position of 2-bromo-5-chlorothiophene is the most acidic due to the electron-withdrawing effects of the adjacent sulfur atom and the halogens. This allows for regioselective deprotonation using a strong organolithium base at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate ester to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-5-chlorothiophene (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the lithiated species, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Quench the reaction by the slow addition of 1 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[18]

¹H NMR (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Broad singlet | 2H | B(OH)₂ |

| ~7.4 | Singlet | 1H | Thiophene C-H at position 3 |

¹³C NMR (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-B |

| ~135 | C-H |

| ~125 | C-Cl |

| ~115 | C-Br |

FT-IR (ATR):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch of the boronic acid, likely hydrogen-bonded dimers |

| ~1350 | B-O stretch |

| ~1080 | B-C stretch |

| ~700-800 | C-Cl and C-Br stretches |

Mass Spectrometry (EI):

The mass spectrum would be expected to show a complex molecular ion peak due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks around m/z = 240, 242, and 244.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust and versatile method for forming C-C bonds.[7][19]

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with a Heteroaryl Halide

This protocol provides a robust starting point for the coupling of this compound with a heteroaryl halide, a common transformation in the synthesis of kinase inhibitors.

Reagents:

-

This compound (1.2 equiv)

-

Heteroaryl halide (e.g., a chloropyrimidine) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

-

Setup: To a Schlenk flask, add the heteroaryl halide, this compound, palladium catalyst, and base.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 4,5-dihalo-substituted thiophene motif is of particular interest in the design of kinase inhibitors, especially those targeting Bruton's tyrosine kinase (BTK).[5][6][7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[5][7]

Many potent BTK inhibitors feature a central pyrimidine core linked to various aryl and heteroaryl moieties. This compound is an ideal building block for introducing a functionalized thiophene ring onto such scaffolds via Suzuki-Miyaura coupling. The remaining halogen (either bromine or chlorine, depending on the selectivity of the initial coupling) can then be used for subsequent diversification to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Caption: Strategic use in the synthesis of potential BTK inhibitors.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it a powerful tool for the construction of complex, poly-substituted aromatic systems. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, its logical synthesis from readily available precursors and its clear potential for application in high-value areas such as kinase inhibitor development underscore its importance. As the demand for novel, highly functionalized heterocyclic compounds in drug discovery and materials science continues to grow, reagents such as this compound will undoubtedly play an increasingly critical role in enabling innovation.

References

- 1. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. US20220235058A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 11. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 12. 4-BROMO-5-CHLOROTHIOPHENE-2-BORONIC ACID CAS#: 1150114-72-9 [m.chemicalbook.com]

- 13. achmem.com [achmem.com]

- 14. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 15. This compound 1150114-72-9 [ruichubio.com]

- 16. echemi.com [echemi.com]

- 17. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Chemoselective Suzuki-Miyaura Coupling of (4-Bromo-5-chlorothiophen-2-yl)boronic acid: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

(4-Bromo-5-chlorothiophen-2-yl)boronic acid is a pivotal building block in the synthesis of complex heterocyclic compounds for pharmaceuticals and advanced materials. Its di-halogenated structure presents a unique opportunity for sequential, site-selective functionalization via the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed exploration of the reaction, focusing on the principles of chemoselectivity that allow for targeted coupling at the more reactive C-Br bond. We present a mechanistic overview, in-depth analysis of critical reaction parameters, a validated, step-by-step experimental protocol, and a troubleshooting guide for researchers in organic synthesis and drug development.

Introduction: The Strategic Advantage of Dihalogenated Thiophenes

Thiophene derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for constructing C-C bonds, prized for its mild conditions and broad functional group tolerance.[1][3][4]

The substrate, this compound, offers a distinct synthetic advantage. The differential reactivity of its carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions enables a chemoselective approach.[5][6] By carefully controlling reaction conditions, one can selectively couple a partner at the C-4 position (bromine) while leaving the C-5 position (chlorine) intact for subsequent transformations. This strategy minimizes protection-deprotection steps and provides an efficient pathway to highly substituted, unsymmetrical thiophenes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to optimizing reaction conditions. The generally accepted mechanism involves three key steps:[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) intermediate. For this compound, this step is significantly faster for the weaker C-Br bond than the stronger C-Cl bond, forming the basis of chemoselectivity.[7]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Optimizing for Chemoselectivity: A Guide to Reaction Parameters

Achieving high yield and selectivity requires careful tuning of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of catalyst is paramount. The goal is to select a system active enough to cleave the C-Br bond efficiently at moderate temperatures without activating the more robust C-Cl bond.

-

Standard Catalysts: For many couplings, commercially available, air-stable palladium precursors combined with simple phosphine ligands are sufficient. Systems like Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are excellent starting points.[5][9]

-

Advanced Ligands: If the coupling partner is particularly challenging (e.g., sterically hindered or electron-poor), or if yields are low, using more sophisticated ligands can be beneficial. Bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can accelerate the reductive elimination step and improve catalyst stability.[8][10] However, be aware that highly active catalysts may reduce selectivity by promoting C-Cl activation.

The Critical Role of the Base

The base is not merely an additive; it is essential for the transmetalation step.[8][10][11] It activates the boronic acid to form a boronate complex, which is significantly more nucleophilic.

-

Common Choices: A survey of related heteroaromatic couplings points to the efficacy of inorganic bases.[11]

-

Potassium Carbonate (K₂CO₃): A reliable, cost-effective choice that works well in many systems.[5]

-

Potassium Phosphate (K₃PO₄): Often provides superior results for heteroaromatic substrates and can be particularly effective in preventing side reactions like protodeboronation.[6]

-

Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can accelerate reactions and succeed where weaker bases fail, though it is more expensive.[10]

-

-

Stoichiometry: Typically, 2-3 equivalents of the base are used to ensure complete activation and drive the reaction to completion.

Solvent Systems

The solvent must solubilize the organic reagents, the catalyst, and, to some extent, the activated boronate species. Two-phase systems are standard.

-

Aqueous Mixtures: The most common approach involves a mixture of an organic solvent with water. The water is necessary to dissolve the inorganic base.[10] Standard systems include:

-

1,4-Dioxane / Water

-

Toluene / Water